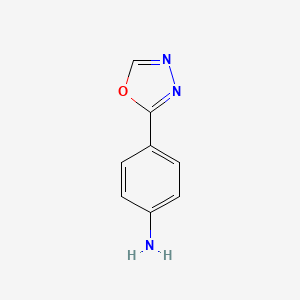

4-(1,3,4-Oxadiazol-2-yl)aniline

描述

Significance of 1,3,4-Oxadiazole (B1194373) Core in Chemical Research

The 1,3,4-oxadiazole nucleus is a key pharmacophore in medicinal chemistry and has been extensively studied for its broad range of biological activities. rroij.com Its stability and versatile nature have made it a popular structural element for medicinal chemists to modify in the pursuit of novel therapeutic agents. researchgate.net

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. rroij.commdpi.com The 1,3,4-oxadiazole isomer is particularly stable and is considered to be derived from furan (B31954) by the replacement of two methane (B114726) (-CH=) groups with two pyridine-type nitrogen (-N=) atoms. rroij.comijpsr.com This arrangement of atoms within the aromatic ring system contributes to its unique electronic properties and ability to participate in various chemical interactions. researchgate.net

The 1,3,4-oxadiazole ring is a versatile scaffold that serves as a fundamental building block in the development of new drugs. nih.govnih.gov It is often considered a bioisostere for carboxylic acids, carboxamides, and esters, meaning it can replace these groups in a molecule without significantly altering its biological activity, and in some cases, can lead to enhanced efficacy and reduced toxicity. nih.govresearchgate.net Beyond pharmaceuticals, 1,3,4-oxadiazole derivatives have found applications in materials science, where they are used in polymers, luminescence-producing materials, and as electron-transporting materials. mdpi.comnih.gov Their excellent thermal and chemical stability, coupled with high photoluminescence quantum yield, make them suitable for these applications. nih.gov

Aniline (B41778) Moiety in Organic and Medicinal Chemistry

Aniline, or aminobenzene, is a fundamental aromatic amine with the chemical formula C₆H₇N. It consists of a phenyl group attached to an amino group and is a crucial starting material in the synthesis of a vast array of organic compounds. geeksforgeeks.org In medicinal chemistry, aniline derivatives are integral components in the synthesis of numerous pharmaceuticals, exhibiting a wide range of pharmacological activities. nih.gov The reactivity of the amino group and the aromatic ring allows for diverse chemical modifications, making it a valuable building block for creating complex molecules. geeksforgeeks.org

Rationale for Investigating 4-(1,3,4-Oxadiazol-2-yl)aniline

The combination of the 1,3,4-oxadiazole core and the aniline moiety in a single molecule, this compound, presents a compelling case for scientific investigation. This is driven by the potential for synergistic effects arising from the individual properties of its two key components.

The 1,3,4-oxadiazole nucleus is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties. rroij.commdpi.comnih.gov Aniline derivatives are also known to be building blocks for a variety of therapeutic agents. Consequently, the hybrid molecule this compound and its derivatives are being explored for their potential in developing new drugs. mdpi.comnih.gov Research has shown that aniline derivatives containing 1,3,4-oxadiazole moieties exhibit good antibacterial and anti-inflammatory activity, and moderate antifungal activity. mdpi.com

In addition to its pharmacological potential, this compound serves as a valuable building block in organic synthesis. chemicalbook.com The presence of the reactive amino group on the aniline ring provides a site for further chemical modifications, allowing for the synthesis of more complex molecules and fused heterocyclic systems with potential applications in medicinal chemistry, including the development of anticancer agents. chemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 35219-13-7 |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=CO2)N |

| InChI Key | WKERLKMCAVNWGD-UHFFFAOYSA-N |

| Data sourced from PubChem CID 16228096 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERLKMCAVNWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585493 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35219-13-7 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 1,3,4 Oxadiazol 2 Yl Aniline and Its Derivatives

General Synthetic Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. nih.gov These strategies typically involve the cyclization of linear precursors, often through dehydration or oxidative processes.

Cyclodehydration represents one of the most common and direct routes to the 1,3,4-oxadiazole core. otterbein.edu This process involves the intramolecular removal of a water molecule from a suitable acyclic precursor to form the stable five-membered aromatic ring.

A cornerstone of 1,3,4-oxadiazole synthesis is the reaction between a carboxylic acid and an acid hydrazide. nih.govnih.gov This condensation first leads to the formation of a 1,2-diacylhydrazine intermediate. Subsequent intramolecular cyclodehydration of this intermediate yields the desired 2,5-disubstituted 1,3,4-oxadiazole. nih.gov This two-step process can often be performed in a single pot, enhancing the efficiency of the synthesis. nih.gov

The general reaction is as follows: R¹-COOH + R²-CONHNH₂ → R¹-CO-NH-NH-CO-R² → 2,5-Disubstituted-1,3,4-oxadiazole + H₂O

The critical step of cyclodehydration of the 1,2-diacylhydrazine intermediate is facilitated by a variety of dehydrating agents. nih.gov The choice of reagent can influence reaction conditions and yields. Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃): A powerful and widely used reagent for this transformation. nih.govnih.govnih.gov It effectively promotes the cyclization of both pre-formed diacylhydrazines and one-pot mixtures of carboxylic acids and hydrazides. nih.govnih.gov

Thionyl Chloride (SOCl₂): Another effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines. nih.govnih.gov

Polyphosphoric Acid (PPA): A viscous and strong dehydrating agent that also serves as the reaction medium, often at elevated temperatures. nih.govmdpi.com

Trifluoroacetic Anhydride: A potent dehydrating agent that can effect cyclization under milder conditions compared to PPA or POCl₃. nih.gov

Other Reagents: A range of other reagents have been successfully used, including phosphorus pentoxide (P₂O₅), and modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1,1'-carbonyldiimidazole (B1668759) (CDI) in combination with a dehydrating agent like triphenylphosphine. nih.govnih.govnih.gov

The following table summarizes the role of these key dehydrating agents.

| Dehydrating Agent | Typical Reaction Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Often used as both solvent and reagent, typically with heating. nih.govnih.gov | Highly effective and common, but can be harsh. |

| Thionyl Chloride (SOCl₂) | Reaction is usually performed in an inert solvent. | Generates gaseous byproducts (SO₂ and HCl). nih.govnih.gov |

| Polyphosphoric Acid (PPA) | High temperatures are generally required. | Acts as both solvent and catalyst. nih.govmdpi.com |

| Trifluoroacetic Anhydride | Milder conditions, often at or below room temperature. | Useful for sensitive substrates. nih.gov |

Beyond direct cyclodehydration, 1,3,4-oxadiazoles can be synthesized through various ring condensation and rearrangement reactions. nih.gov One notable method involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes. biointerfaceresearch.com Oxidizing agents like iodine, lead tetraacetate, or chloramine-T can be used to effect this transformation. nih.govbiointerfaceresearch.com

For instance, the reaction of p-bromoanilino acetohydrazide with aromatic aldehydes yields the corresponding hydrazones. nih.gov Subsequent treatment with yellow mercuric oxide and iodine in dimethylformamide (DMF) leads to the formation of the 1,3,4-oxadiazole ring. nih.gov

Cyclodehydration Reactions

Synthesis of 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives

The synthesis of the title compound, this compound, and its derivatives often employs the previously described methods for ring formation, followed by functional group manipulation. A particularly important strategy involves the introduction of a nitro group, which can then be selectively reduced to the desired aniline (B41778).

A common and efficient pathway to this compound involves the synthesis of a precursor molecule, 2-(4-nitrophenyl)-1,3,4-oxadiazole. This intermediate is typically prepared via the cyclodehydration of 4-nitrobenzoic acid and a suitable hydrazide, or 4-nitrobenzoylhydrazide and a suitable carboxylic acid, using reagents like POCl₃. nih.gov

The crucial step is the selective reduction of the nitro group to an amino group without affecting the structural integrity of the 1,3,4-oxadiazole ring. This transformation yields the target aniline derivative. Various reducing agents can be employed for this purpose.

A reported method for the synthesis of a derivative, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, utilizes sodium sulfide (B99878) nonahydrate in a mixture of 1,4-dioxane (B91453) and water to reduce the corresponding nitro-substituted oxadiazole, achieving a 70% yield. chemicalbook.com

The table below details common reducing agents and conditions for this selective reduction.

| Reducing Agent | Reaction Conditions | Notes |

| Sodium sulfide (Na₂S·9H₂O) | Typically in a solvent mixture like 1,4-dioxane and water at elevated temperatures. chemicalbook.com | A mild and effective reagent for this transformation. |

| Tin(II) chloride (SnCl₂·2H₂O) | Often in an acidic medium like concentrated hydrochloric acid or in a solvent like ethanol (B145695). | A classical and reliable method for nitro group reduction. |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas with a palladium on carbon catalyst in a suitable solvent like ethanol or ethyl acetate. | A clean and efficient method, often providing high yields. |

| Iron powder (Fe) in Acetic Acid | A heterogeneous reaction system. | An inexpensive and effective reducing system. |

Condensation of Hydrazides with Aromatic Aldehydes

The formation of the 1,3,4-oxadiazole ring often begins with the condensation of an acid hydrazide with an aromatic aldehyde. This reaction produces an N-acylhydrazone (also known as a benzylidene hydrazide), which is a key intermediate for subsequent cyclization. For example, reacting a hydrazide like p-bromoanilino acetohydrazide with various aromatic aldehydes yields the corresponding N-substituted benzylidene hydrazides. mdpi.com These intermediates are then poised for oxidative cyclization to form the desired 2,5-disubstituted 1,3,4-oxadiazole ring. mdpi.com

Cyclization of N-substituted Benzylidene Hydrazides

Once the N-acylhydrazone intermediate is formed, the next step is an oxidative cyclization to construct the 1,3,4-oxadiazole heterocycle. Various oxidizing agents can be employed for this transformation. rsc.orgresearchgate.net

A specific method for the cyclization of N-substituted benzylidene hydrazides involves using a combination of yellow mercuric oxide and iodine. mdpi.com This reagent system effectively promotes the oxidative closure of the hydrazone to form the stable 1,3,4-oxadiazole ring. In one study, N-substituted benzylidene hydrazides were stirred with yellow mercuric oxide and iodine in dimethylformamide (DMF) at room temperature to yield the corresponding 5-substituted-2-(anilinomethyl)-1,3,4-oxadiazole derivatives. mdpi.com This method highlights the use of classic reagents to achieve the desired heterocyclic core.

Electrosynthesis Approaches for 2-(1,3,4-Oxadiazol-2-yl)aniline (B1356620) Derivatives

Modern synthetic chemistry has seen a rise in electrosynthesis as a green and efficient alternative to traditional methods. Electrochemical reactions can often be performed under mild conditions without the need for stoichiometric chemical oxidants.

Intramolecular Decarboxylative Coupling from Isatins and Hydrazides

An innovative electrochemical approach has been developed for the synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives. nih.govacs.org This method utilizes readily available isatins and hydrazides in an intramolecular decarboxylative coupling reaction. nih.govacs.orgacs.org In this process, the isatin (B1672199) serves as an amino-attached C1 source. nih.govacs.org

The reaction proceeds via electrolysis at a constant current, obviating the need for metal or photocatalysts. This electrocatalytic protocol is notable for its broad substrate scope, use of accessible starting materials, short reaction times, and scalability. acs.org The resulting 2-(1,3,4-oxadiazol-2-yl)aniline derivatives are obtained in moderate to good yields. acs.orgacs.org A key advantage is that the free amino group generated in the product is well-tolerated and available for further chemical modifications. acs.org

Interactive Data Table: Electrosynthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)aniline Derivatives

This table summarizes the yields of various 2-(1,3,4-oxadiazol-2-yl)aniline derivatives synthesized via the intramolecular decarboxylative coupling of isatin and different aryl hydrazides. acs.org

| Entry | Hydrazide Aryl Group (R) | Product | Yield (%) |

| 1 | 4-(Trifluoromethyl)phenyl | 2-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline | 72% |

| 2 | 2-Fluorophenyl | 2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline | 47% |

Copper-Catalyzed Domino Reactions for 2-(1,3,4-Oxadiazol-2-yl)aniline Derivatives

Copper catalysis offers an efficient and economical approach for the synthesis of complex heterocyclic structures from simple starting materials in a single pot. These domino reactions, which involve multiple bond-forming events in a sequential manner, are highly valued for their step and atom economy.

While iodine-mediated domino reactions are prominently reported for the synthesis of 2-(1,3,4-oxadiazol-2-yl)anilines from isatins and hydrazides through a sequence of condensation, hydrolytic ring-opening, and decarboxylative C-O bond formation tandfonline.comresearchgate.net, copper-catalyzed alternatives provide powerful, though sometimes different, pathways to the core 1,3,4-oxadiazole structure.

Copper-catalyzed domino reactions can construct nitrogen-containing heterocycles with high efficiency and tolerance for various functional groups, often without the need for additional ligands. nih.govdntb.gov.ua For instance, an unparalleled copper(I)-catalyzed one-pot synthesis of 1,3,4-oxadiazoles has been developed involving the reaction of (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids. nih.gov This process proceeds through a consecutive oxidative Ugi/aza-Wittig reaction, enabling the direct functionalization of sp³ C-H bonds adjacent to a nitrogen atom. nih.gov Although this specific pathway does not involve a ring-opening step, it exemplifies the power of copper catalysis in domino sequences to build the oxadiazole ring through condensation and C-O bond formation in a highly efficient manner. nih.gov These methods highlight the versatility of copper catalysts in facilitating complex transformations to access the 1,3,4-oxadiazole scaffold. nih.govnih.gov

Functionalization and Derivatization of this compound

The functionalization of the parent molecule, this compound, is key to modulating its physicochemical and biological properties. Transformations can be targeted at the aniline moiety or the oxadiazole ring itself through various reactions.

Oxidation reactions are fundamental in the synthesis of the 1,3,4-oxadiazole ring itself. A primary method involves the oxidative cyclization of N-acylhydrazones. This transformation can be achieved using a variety of oxidizing agents. For example, the reaction of N'-arylidene acetohydrazides in the presence of a hypervalent iodine reagent can yield substituted 1,3,4-oxadiazoles in good yields. While direct oxidation of the aniline group in pre-formed this compound can be challenging, this synthetic approach allows for the introduction of various functional groups onto the aromatic ring prior to the ring-forming oxidation step.

A common and highly effective method for the synthesis of this compound is the reduction of its nitro precursor, 2-(4-nitrophenyl)-1,3,4-oxadiazole. This transformation is a critical step that installs the versatile primary amino group, which can be used for further derivatization. A variety of reducing systems can be employed for this purpose, offering flexibility in terms of reaction conditions and substrate compatibility.

One documented method involves the use of sodium sulfide nonahydrate in a mixture of 1,4-dioxane and water at elevated temperatures. chemicalbook.com Other standard procedures for the reduction of aromatic nitro groups are also applicable, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-based reductions in acidic media, such as with tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Sodium Sulfide (Na₂S·9H₂O) | 1,4-Dioxane/H₂O, 80°C | Effective for selective reduction. chemicalbook.com |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst; various solvents (Ethanol, Ethyl Acetate) | Clean, high-yielding method but may affect other reducible groups. |

| Tin(II) Chloride (SnCl₂·2H₂O) | HCl, Ethanol; Reflux | A classic method for nitro group reduction. |

| Iron (Fe) | HCl or Acetic Acid; Reflux | An inexpensive and effective industrial method. |

Direct substitution on the C-H bonds of the 1,3,4-oxadiazole ring is generally difficult due to the ring's electron-deficient nature. Therefore, a more common strategy for functionalization involves nucleophilic substitution on an oxadiazole ring that has been pre-activated with a suitable leaving group.

The thiol group on 1,3,4-oxadiazolin-2-thiones, for example, undergoes nucleophilic substitution reactions readily, making these compounds versatile intermediates. nih.gov A 5-substituted-1,3,4-oxadiazole-2-thione can react with various electrophiles, such as phenacyl bromides, in a nucleophilic substitution reaction to yield S-substituted derivatives. nih.gov This approach allows for the introduction of a wide variety of functional groups at the 2-position of the oxadiazole ring. Similarly, a 2-halo-1,3,4-oxadiazole can serve as a substrate for nucleophilic attack, displacing the halide and forming a new C-Nu bond. researchgate.net These substitution reactions are critical for tuning the electronic properties and steric profile of the molecule.

| Precursor | Nucleophile/Electrophile | Resulting Functional Group | Reference |

|---|---|---|---|

| 2-Thione-1,3,4-oxadiazole | Phenacyl bromides | 2-Thioether | nih.gov |

| 2-Chloro-1,3,4-oxadiazole | Amines, Alcohols, Thiols | 2-Amino, 2-Alkoxy, 2-Thioether | researchgate.net |

| 2-Amino-1,3,4-oxadiazole | Alkyl halides, Acid halides | N-Alkylated/Acylated Amino Group | nih.gov |

The primary aromatic amine of this compound is readily converted into a diazonium salt, which is a highly versatile intermediate for synthesis. This process, known as diazotization, involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C) to prevent the unstable diazonium salt from decomposing. nih.govnih.govyoutube.com

The resulting diazonium salt is a weak electrophile that can react with electron-rich aromatic compounds (coupling components) in a reaction known as azo coupling. icrc.ac.irresearchgate.net This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling component and results in the formation of a highly colored azo compound, characterized by the -N=N- bridge linking the two aromatic systems. unb.canih.gov A wide range of azo dyes can be synthesized by varying the coupling component.

| Coupling Component | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| Phenol | Alkaline medium, 0-5°C | Hydroxy-substituted azo dye | nih.gov |

| Aniline | Acidic to neutral medium, 0-5°C | Amino-substituted azo dye | nih.gov |

| N,N-Dimethylaniline | Slightly acidic medium, 0-5°C | Dimethylamino-substituted azo dye | nih.gov |

| Resorcinol | Alkaline medium, 0-5°C | Dihydroxy-substituted azo dye | icrc.ac.ir |

| 2-Naphthol | Alkaline medium, 0-5°C | Naphthyl-hydroxy azo dye |

Preparation of Schiff Bases and Subsequent Derivatives (e.g., N-acyl, Azetidin-2-one)

The primary aromatic amine of this compound is a key functional group for the synthesis of Schiff bases, also known as imines or azomethines. This transformation is typically achieved through a condensation reaction with various aldehydes or ketones. atmiyauni.ac.innih.gov These Schiff bases are not only important compounds in their own right but also serve as versatile intermediates for synthesizing other derivatives, such as β-lactams (azetidin-2-ones).

The general synthesis of Schiff bases involves the reaction of this compound with a substituted aldehyde in a suitable solvent, often with catalytic amounts of acid. impactfactor.orgresearchgate.net The formation of the imine (C=N) bond is confirmed by spectroscopic methods, such as the appearance of a characteristic absorption band in IR spectra and specific signals in NMR spectra. impactfactor.orgresearchgate.net

A significant subsequent transformation of these Schiff bases is the Staudinger [2+2] cycloaddition reaction to form azetidin-2-ones, commonly known as β-lactams. This reaction involves treating the Schiff base with a ketene, which can be generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. mdpi.com This cycloaddition is a powerful tool for creating the four-membered β-lactam ring, a core structure in many antibacterial agents.

Table 1: Synthesis of Schiff Bases from this compound Derivatives This table is interactive. Users can sort data by column.

| Starting Amine | Aldehyde/Keto-reactant | Solvent | Reagents/Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde derived amine | Substituted aromatic amines | DMF | K2CO3, heating | (E)-N-(substituted phenyl)-1-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)methanimine | 80-85 | researchgate.net |

| 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline | Salicylaldehyde | Ethanol | Glacial acetic acid, reflux | Phenolic Schiff base derivative | - | researchgate.net |

Table 2: Synthesis of Azetidin-2-one Derivatives from Schiff Bases This table is interactive. Users can sort data by column.

| Schiff Base | Reagent | Solvent | Base | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Imine from 2-aminothiazole (B372263) derivative | Chloroacetyl chloride | Dioxane | Triethylamine | 2-Azetidinone derivative | - | mdpi.com |

Incorporation into Complex Molecular Scaffolds (e.g., Naphthofuran, Pyridine-2-amines, Chalcones, Quinazoline)

The this compound scaffold is a valuable building block for constructing more elaborate molecular architectures, which often leads to compounds with enhanced biological activities.

Naphthofuran: The fusion of naphthofuran and 1,3,4-oxadiazole moieties can be achieved through multi-step synthetic sequences. One route involves preparing 1-substituted naphtho[2,1-b]furan-2-carbohydrazide, which is then cyclized with carbon disulfide to form a mercaptooxadiazole intermediate. This intermediate can be further functionalized and linked to other heterocyclic systems, such as piperazine, to yield complex structures like 1-methyl-4-[5-(1-substitutednaphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]piperazines. researchgate.net

Pyridine-2-amines: The synthesis of pyridine (B92270) derivatives bearing the this compound moiety has been reported. A linear synthetic strategy can be employed, starting from a precursor which is cyclized to form the key intermediate, such as 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine. This intermediate can then react with various primary or secondary amines to produce the final amine derivatives. researchgate.net

Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known for their biological activities. The this compound moiety can be incorporated into the chalcone (B49325) framework. Typically, this involves a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. chemicalbook.com For instance, a chalcone containing a 1,3,4-oxadiazole ring can be synthesized from a substituted acetophenone and an acid hydrazide. impactfactor.org Another approach involves creating hybrids where the 1,3,4-oxadiazole and chalcone motifs are linked, which has been shown to yield compounds with potential anticancer activity. nih.gov

Quinazolines: Quinazolines are a class of fused heterocyclic compounds with a wide range of pharmacological properties. The amino group of this compound can be utilized in classical quinazoline (B50416) syntheses. One common method is the reaction with 2-aminobenzoic acid (anthranilic acid) or its derivatives. uob.edu.ly Another strategy involves the reaction of an appropriately substituted aniline with a benzoxazinone. For example, chalcone analogues containing a 4-oxoquinazolin-2-yl group have been synthesized, demonstrating the feasibility of combining these important pharmacophores. nih.govresearchgate.net

Table 3: Synthesis of Complex Molecular Scaffolds This table is interactive. Users can sort data by column.

| Target Scaffold | Synthetic Strategy | Key Intermediates | Reactants/Conditions | Ref. |

|---|---|---|---|---|

| Naphthofuran-Oxadiazole | Multi-step synthesis | Naphtho[2,1-b]furan-2-carbohydrazide, Mercaptooxadiazole | CS2, KOH; Ethyl iodide; Substituted piperazines, reflux | researchgate.net |

| Pyridine-Oxadiazole | Linear synthesis and amination | 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | Chloroacetyl chloride, POCl3 (microwave); Various amines | researchgate.net |

| Chalcone-Oxadiazole | Claisen-Schmidt condensation | 1,3,4-oxadiazole/chalcone hybrids | Substituted acetophenone, Acid hydrazide | impactfactor.orgnih.gov |

| Quinazoline-Oxadiazole | Cyclocondensation | 2-methyl-4H-3,1-benzoxazin-4-one | Reaction with isoniazid (B1672263) followed by condensation with aryl aldehydes | researchgate.net |

| Quinazoline-Chalcone | Condensation | 4-oxoquinazolin-2-yl substituted chalcones | 2-acetyl-3H-quinazolin-4-one, substituted benzaldehydes | nih.govresearchgate.net |

Pharmacological and Biological Investigations of 4 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

Antimicrobial Activities

Derivatives of 4-(1,3,4-Oxadiazol-2-yl)aniline have demonstrated a broad spectrum of antimicrobial activities, showing efficacy against various strains of bacteria and fungi. nih.govmdpi.combeilstein-journals.orgresearchgate.net The structural modifications on the aniline (B41778) or the oxadiazole ring have led to the development of compounds with significant inhibitory effects on microbial growth.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been extensively evaluated against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net These compounds have shown promising results, in some cases comparable or even superior to standard antibiotics.

Numerous studies have highlighted the potent activity of this compound derivatives against Gram-positive bacteria, with a particular focus on Staphylococcus aureus, a major cause of hospital-acquired infections. nih.govbeilstein-journals.org For instance, a series of N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives demonstrated potent action against S. aureus strains, with some compounds being four times more potent than vancomycin. nih.gov

In one study, three novel 1,3,4-oxadiazole (B1194373) derivatives, OZE-I, OZE-II, and OZE-III, exhibited significant antimicrobial activity against seven S. aureus strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov These compounds not only inhibited the growth of planktonic cells but also demonstrated bactericidal activity and were effective in preventing biofilm formation, a key factor in staphylococcal pathogenesis. nih.gov

| Derivative | Test Strain | MIC (μg/mL) |

| OZE-I | S. aureus USA100 | 4 |

| OZE-II | S. aureus USA100 | 8 |

| OZE-III | S. aureus strains | 8-32 |

| OZE-I & OZE-II | Other S. aureus strains | 4-16 |

Data derived from a study on novel 1,3,4-oxadiazole derivatives against S. aureus. nih.gov

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Research has shown that certain derivatives possess notable activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. mdpi.com For example, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids displayed activity against P. aeruginosa and E. coli that was stronger or comparable to the standard drug ciprofloxacin (B1669076). nih.gov

Another study reported that a derivative of 5-aryl-1,3,4-oxadiazole-2-thiol exhibited stronger activity against E. coli and S. pneumoniae compared to ampicillin (B1664943), and was over 100 times more potent against P. aeruginosa. nih.gov

| Derivative Type | Test Strain | Activity Comparison |

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli | Stronger or comparable to ciprofloxacin nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Over 100 times stronger than ampicillin nih.gov |

A significant area of research has been the evaluation of these derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a formidable drug-resistant pathogen. Several 1,3,4-oxadiazole derivatives have emerged as potent anti-MRSA agents. nih.gov For example, derivatives of 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine showed activity against MRSA that was stronger or comparable to vancomycin. nih.gov

The previously mentioned OZE-I, OZE-II, and OZE-III were also effective against MRSA strains such as S. aureus MW2 and USA300, highlighting their potential in combating antibiotic resistance. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal activity against a range of pathogenic fungi. mdpi.combeilstein-journals.orgmdpi.com

Candida albicans and Aspergillus niger are common opportunistic fungal pathogens. Several studies have reported the effectiveness of 1,3,4-oxadiazole derivatives against these strains. nih.gov For instance, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, demonstrated in vitro antifungal activity against C. albicans with a MIC of 32 μg/ml. nih.govnih.gov These compounds were found to be non-toxic in cell lines and exhibited a fungistatic profile. nih.govnih.gov

Another study synthesized a series of 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones and tested their antimicrobial activity. Some derivatives showed very good activity against C. albicans and A. niger. nih.gov Furthermore, some thiazole-substituted 1,3,4-oxadiazole derivatives also exhibited good antifungal activity. mdpi.com

| Derivative Type | Test Strain | MIC (μg/mL) |

| LMM5 | C. albicans | 32 nih.govnih.gov |

| LMM11 | C. albicans | 32 nih.govnih.gov |

| 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones | C. albicans, A. niger | Exhibited very good activity nih.gov |

| Thiazole substituted 1,3,4-oxadiazoles | Fungal strains | Exhibited good activity mdpi.com |

Antiviral Activities

Derivatives of this compound have emerged as a promising class of antiviral agents, exhibiting inhibitory effects against several significant human pathogens. Their mechanism of action often involves targeting crucial viral enzymes, thereby disrupting the viral replication cycle.

Potential Against Viruses (e.g., Zika, Dengue, HIV)

Research has highlighted the broad-spectrum potential of oxadiazole-based compounds against viruses of global concern.

Dengue Virus (DENV): The 1,3,4-oxadiazole core has been a key feature in the development of inhibitors against the Dengue virus. Studies have shown that derivatives bearing this scaffold can effectively target essential viral components required for replication. nih.gov While much research has focused on the Flaviviridae family, a study identified 1,2,4-oxadiazole (B8745197) derivatives as having potent activity against Zika virus (ZIKV), Dengue virus (DENV), and Japanese encephalitis virus (JEV), suggesting that the broader oxadiazole class is a viable starting point for broad-spectrum anti-flaviviral drug discovery. researchgate.netnih.govdoaj.org

Human Immunodeficiency Virus (HIV): The 1,3,4-oxadiazole moiety has been integral to the design of novel HIV inhibitors. Several compounds incorporating this ring system have shown potent effects against HIV-1 by targeting key viral enzymes. ijnrd.org These derivatives are recognized as a valuable scaffold for developing new therapeutic agents for HIV-1 infection. ijnrd.org

Inhibition of Viral Replication and Specific Viral Enzymes (e.g., Viral Proteases, Polymerases, Integrase)

The antiviral efficacy of this compound derivatives is rooted in their ability to inhibit specific viral enzymes that are critical for the virus's life cycle.

Viral Polymerases: For the Dengue virus, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of the NS5 protein, which functions as an RNA-dependent RNA polymerase (RdRp) and is indispensable for the replication of the viral genome. nih.gov

HIV Integrase and Reverse Transcriptase: In the context of HIV-1, compounds with an oxadiazole core have demonstrated inhibitory activity against multiple enzymes. They have been identified as potent inhibitors of HIV-1 integrase, an enzyme that facilitates the integration of the viral DNA into the host cell's genome. ijnrd.orgnih.gov The oxadiazole ring is thought to participate in the chelation of metal ions within the enzyme's active site, which is a crucial aspect of its inhibitory function. nih.gov Furthermore, other studies have explored 1,3,4-oxadiazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In-silico docking studies have shown that these compounds can bind effectively to the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 reverse transcriptase, with some derivatives showing higher predicted binding affinity than the standard drug Nevirapine. sci-hub.se Other research has focused on their ability to block Tat-mediated viral transcription, a process essential for viral gene expression and replication. ijnrd.org

Anticancer Activities

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents. nih.govepa.gov Derivatives have shown significant antiproliferative effects through various mechanisms, including inducing cytotoxicity in cancer cells, inhibiting key signaling pathways that drive tumor growth, and triggering programmed cell death. nih.gov

Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, HeLa, MDA-MB-435)

Derivatives of 1,3,4-oxadiazole have demonstrated potent cytotoxic effects against a panel of human cancer cell lines, underscoring their potential as chemotherapeutic agents. The activity often varies based on the specific substitutions on the core structure.

MCF-7 (Breast Adenocarcinoma): The MCF-7 cell line is frequently used to evaluate the anticancer potential of new compounds. Numerous studies have reported the significant cytotoxic effects of 1,3,4-oxadiazole derivatives against these cells. researchgate.net For instance, certain thio-substituted 1,3,4-oxadiazoles and bis-5-mercapto-1,3,4-oxadiazole derivatives have shown potent anti-proliferative properties against MCF-7 cells. researchgate.net In some cases, the activity of these novel compounds has been found to be superior to that of the standard reference drug, doxorubicin. epa.gov

HeLa (Cervical Carcinoma): The HeLa cell line has also been a key model for assessing the anticancer activity of this class of compounds. researchgate.net Synthesized derivatives have produced dose-dependent inhibition of HeLa cell growth, with some compounds exhibiting IC₅₀ values comparable to the well-known anticancer agent Cisplatin. Specific derivatives have been highlighted for their particularly high activity against HeLa cells. epa.gov

MDA-MB-231 (Breast Adenocarcinoma): While the outline specifies MDA-MB-435, extensive research has been conducted on the widely-used triple-negative breast cancer cell line MDA-MB-231. This cell line has proven to be sensitive to the action of 2,5-diaryl-1,3,4-oxadiazole derivatives. doaj.org Studies have shown that these compounds can significantly reduce cell viability and induce apoptosis in MDA-MB-231 cells. doaj.org

Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Cell Line | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa | IC₅₀ | 10.64 - 33.62 μM | |

| 5-halo substituted indolin-2-one derivatives | HeLa, MCF-7 | IC₅₀ | Potency comparable to Cisplatin | |

| 2,5-diaryl-1,3,4-oxadiazoles | MDA-MB-231 | Cell Viability | Reduced viability to 23.8% at 50 µM | doaj.org |

| 5-Pyridyl-1,3,4-oxadiazole derivatives | MCF-7 | IC₅₀ | Values as low as 0.010 µM | |

| Benzimidazole derivatives of 1,3,4-oxadiazole | MCF-7 | Cytotoxicity | Stronger effect than 5-fluorouracil | researchgate.net |

Targeting Specific Pathways and Enzymes (e.g., EGFR, VEGFR2)

A key strategy in modern cancer therapy is the targeted inhibition of signaling pathways essential for tumor growth and survival. The this compound scaffold has proven to be an excellent template for designing potent and selective inhibitors of crucial receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in cancer therapy, and its overexpression is linked to the development of numerous cancers. researchgate.net Derivatives of 1,3,4-oxadiazole have been successfully designed as EGFR inhibitors. These compounds have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. For example, integrating the 1,3,4-oxadiazole moiety into a quinazoline (B50416) scaffold led to a novel inhibitor with superior potency against the clinically relevant EGFRL858R/T790M mutant compared to the first-generation inhibitor Erlotinib.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR2 is a primary mediator of this process. The 1,3,4-oxadiazole structure has been used to develop potent VEGFR2 inhibitors. Computational and in vitro studies have confirmed that these derivatives can effectively bind to and inhibit the kinase activity of VEGFR2, thereby blocking the signaling cascade that promotes angiogenesis. epa.gov Some derivatives have shown high selectivity for VEGFR2 over other kinases like EGFR, which could translate to more targeted therapeutic effects.

Table 2: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-based quinazolines | EGFRL858R/T790M | IC₅₀ = 17.18 nM (compared to 733.20 nM for Erlotinib) | |

| Substituted 1,3,4-oxadiazoles | VEGFR2 | Identified as potent and selective inhibitors through molecular docking (Binding Energy up to -48.89 kJ/mol) | |

| 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives | VEGFR2 | Significant inhibition of angiogenesis in CAM assay | epa.gov |

| Bis-5-mercapto-1,3,4-oxadiazole derivative | EGFR | Showed significant tyrosine kinase activity compared to lapatinib | researchgate.net |

Mechanisms of Action in Cancer Therapy

The anticancer effects of this compound derivatives are exerted through a variety of mechanisms that ultimately lead to the inhibition of cancer cell proliferation and the induction of cell death.

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis by activating caspases, which are key executioner enzymes in the apoptotic pathway. epa.gov For example, certain derivatives were found to cause cell death in A549 lung cancer cells through high rates of apoptosis and activation of caspase-3. Additionally, these compounds can interfere with the normal progression of the cell cycle, causing cells to arrest in specific phases (such as G1/G0 or G2), which prevents them from dividing and proliferating. epa.gov

Inhibition of Other Key Enzymes and Pathways: Beyond EGFR and VEGFR2, 1,3,4-oxadiazole derivatives have been shown to inhibit other targets crucial for cancer cell survival. These include:

STAT3 (Signal Transducer and Activator of Transcription 3): Predictive studies and structural similarity analyses suggest that some 2,5-diaryl-1,3,4-oxadiazoles may act as inhibitors of the STAT3 transcription factor, which is a known driver of cancer progression. doaj.org

Telomerase: This enzyme is responsible for maintaining the length of telomeres and is overactive in the vast majority of cancer cells, contributing to their immortality. Pyridine-containing 1,3,4-oxadiazole analogues have demonstrated potent telomerase inhibitory activity. researchgate.net

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. 1,3,4-oxadiazole-containing hydroxamates and 2-aminoanilides have been developed as potent HDAC inhibitors, leading to apoptosis and cell differentiation in leukemia cell lines.

Thymidylate Synthase and Thymidine (B127349) Phosphorylase: These enzymes are involved in nucleotide synthesis and are targets for classic chemotherapy drugs. Certain 1,3,4-oxadiazole derivatives have been designed as inhibitors of thymidylate synthase and thymidine phosphorylase, showing potent anticancer activity.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their potential as anti-inflammatory and analgesic agents. nih.gov Research has focused on synthesizing novel compounds that can offer significant therapeutic activity, potentially with fewer side effects than existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have shown that the introduction of the 1,3,4-oxadiazole ring into various molecular structures can lead to potent anti-inflammatory and analgesic effects. researchgate.netnih.govnih.gov For instance, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated in rodent models. nih.gov Among these, certain compounds demonstrated more potent anti-inflammatory and analgesic activities compared to others in the series. nih.gov Specifically, 2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenol and 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole were identified as having notable anti-inflammatory effects. nih.gov For analgesic activity, 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole and 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine were the most potent. nih.gov

In another study, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives were tested in vivo and showed anti-inflammatory effects ranging from approximately 33% to 62%. mdpi.com Two derivatives, 21c and 21i, exhibited the strongest activity at 59.5% and 61.9% respectively, which was comparable to the standard drug Indomethacin (64.3%). mdpi.com Furthermore, a series of 4-bromo[(N-5-substituted 1,3,4-oxadiazole-2-yl)methyl]aniline derivatives were synthesized and screened, with all tested compounds showing good anti-inflammatory activity. nih.govresearchgate.net

The table below summarizes the findings from various studies on the anti-inflammatory and analgesic activities of 1,3,4-oxadiazole derivatives.

| Compound Name/Series | Biological Activity | Key Findings | Reference(s) |

| 2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenol | Anti-inflammatory | Exhibited potent anti-inflammatory effect. | nih.gov |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Anti-inflammatory, Analgesic | Showed potent anti-inflammatory and analgesic activities. | nih.gov |

| 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine | Analgesic | Displayed potent analgesic activity. | nih.gov |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21c and 21i) | Anti-inflammatory | Showed strong activity (59.5% and 61.9% inhibition) comparable to Indomethacin. | mdpi.com |

| 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]aniline derivatives | Anti-inflammatory | All synthesized compounds showed good anti-inflammatory activity. | nih.govresearchgate.net |

Other Reported Biological Activities

Beyond their anti-inflammatory and analgesic effects, derivatives of this compound have been explored for a variety of other biological applications.

The 1,3,4-oxadiazole scaffold is a subject of interest in the development of new antimalarial agents, particularly due to the rise of drug-resistant strains of Plasmodium falciparum. globalresearchonline.nettmrjournals.com Several studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives against this parasite.

In one such study, 5-(4-((4-chlorobenzylidene) amino) phenyl)-1,3,4-oxadiazole-2-thiol (SS-9) was identified as a potent derivative. globalresearchonline.net The presence of a 4-chloro substitution on the phenyl ring was crucial for its activity, with the compound exhibiting an IC₅₀ value of 0.301 µg/mL against P. falciparum. globalresearchonline.net Another research effort identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a novel antiplasmodial chemotype with slow-action activity. mmv.orgnih.gov Analogues in this series, such as compounds 31 and 32, demonstrated potent and selective in vitro activity with IC₅₀ values under 40 nM. nih.gov

A series of 1,3,4-oxadiazole derivatives synthesized by Radini et al. included a quinolinyl residue, with one derivative showing antimalarial potency similar to the reference drug chloroquine. mdpi.com

| Compound Name/Series | Target | Activity (IC₅₀) | Key Findings | Reference(s) |

| 5-(4-((4-chlorobenzylidene) amino) phenyl)-1,3,4-oxadiazole-2-thiol (SS-9) | Plasmodium falciparum | 0.301 µg/mL | The 4-chloro substitution was found to be important for activity. | globalresearchonline.net |

| N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines (Compounds 31 and 32) | Plasmodium parasites | <40 nM | Identified as a novel class of slow-acting antiplasmodial agents. | nih.gov |

| 2-(4-bromophenyl)-5-(5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (7h) | Plasmodium falciparum | 0.506 µM | Possessed excellent antimalarial activity compared to quinine. | globalresearchonline.net |

| Quinolinyl-1,3,4-oxadiazole derivative | Plasmodium falciparum | Similar to chloroquine | Showed potent antimalarial activity. | mdpi.com |

Carbonic anhydrases (CAs) are a family of enzymes involved in fundamental physiological processes, and their inhibition has therapeutic applications. unipi.it Derivatives of 1,3,4-oxadiazole have been successfully designed as potent inhibitors of various human carbonic anhydrase (hCA) isoforms.

A study focused on 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides revealed several compounds with potent inhibitory activity against hCA I and hCA II, which are targets for managing acute mountain sickness. nih.govresearchgate.net Compounds 5c, 5g, 5h, and 5k were found to be more potent than the clinical drug acetazolamide (B1664987) (AAZ). nih.gov Notably, compound 5c was over 84 times more potent against hCA I than AAZ, with an inhibition constant (Ki) of 18.08 nM. nih.govresearchgate.net In another investigation, a series of 1,3,4-oxadiazole analogues were synthesized and tested, with compound 7g, a 3-pyridine substituted analogue, showing the most potent inhibitory activity (IC₅₀ of 0.1 µM), which was 11-fold more active than acetazolamide. nih.gov

The table below presents data on the carbonic anhydrase inhibitory activity of selected 1,3,4-oxadiazole derivatives.

| Compound Name/Series | Target Isoform(s) | Activity (IC₅₀ / Ki) | Key Findings | Reference(s) |

| Compound 5c (a 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide) | hCA I, hCA II | Ki = 18.08 nM (hCA I) | Over 84-fold more potent against hCA I than acetazolamide. | nih.govresearchgate.net |

| Compounds 5g, 5h, 5k (4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides) | hCA I, hCA II | Potent inhibition | More potent against both isoforms than acetazolamide. | nih.gov |

| Compound 7g (3-pyridine substituted 1,3,4-oxadiazole) | Carbonic Anhydrase | IC₅₀ = 0.1 µM | 11-fold more active than the positive control, acetazolamide. | nih.gov |

| Sulfanilamide analogues (IVa-IVd) containing oxadiazole | Carbonic Anhydrase | Good binding affinity | Compounds IVc and IVa showed strong binding in docking studies. | jocms.org |

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease. nih.govresearchgate.net Consequently, its inhibitors are of significant therapeutic interest. nih.gov The oxadiazole scaffold has proven to be a valuable template for developing potent and selective GSK-3 inhibitors. nih.govresearchgate.nettau.ac.il

Research into a novel series of 1,3,4-oxadiazole derivatives led to the discovery of compound 20x, which demonstrated highly selective and potent GSK-3β inhibitory activity in vitro. nih.gov Structure-based optimization of oxadiazole-based inhibitors has yielded compounds with impressive potency and selectivity. nih.govtau.ac.il For example, the acetamide (B32628) derivative 26d was found to be a highly potent inhibitor with an IC₅₀ of 2 nM for GSK-3α and 17 nM for GSK-3β. nih.govresearchgate.nettau.ac.il Another compound, the benzodioxane 8g, showed significant selectivity for GSK-3α over GSK-3β. nih.govresearchgate.nettau.ac.il

Key findings on GSK-3β inhibition by oxadiazole derivatives are summarized below.

| Compound Name/Series | Target(s) | Activity (IC₅₀) | Key Findings | Reference(s) |

| Compound 20x (an oxadiazole derivative) | GSK-3β | Potent and selective | Binding mode was confirmed by X-ray co-crystal structure. | nih.gov |

| Acetamide 26d (oxadiazole-based inhibitor) | GSK-3α, GSK-3β | 2 nM (GSK-3α), 17 nM (GSK-3β) | A highly potent inhibitor of both GSK-3 isoforms. | nih.govresearchgate.nettau.ac.il |

| Benzodioxane 8g (oxadiazole-based inhibitor) | GSK-3α, GSK-3β | 35 nM (GSK-3α) | Showed up to 27-fold selectivity for GSK-3α over GSK-3β. | nih.govresearchgate.nettau.ac.il |

The 1,3,4-oxadiazole nucleus is a common feature in compounds designed to possess antioxidant properties. ijpsjournal.com These derivatives are evaluated for their ability to scavenge various free radicals.

A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives derived from flurbiprofen (B1673479) identified compound Ox-6f as a promising antioxidant. mdpi.com It showed significant radical scavenging potential in multiple assays, including 80.23% inhibition in the DPPH assay and 83.88% inhibition of nitric oxide (NO) free radicals, with an IC₅₀ of 27.32 µg/mL in the NO assay. mdpi.com Another investigation into 1,3,4-oxadiazole-thioether derivatives also reported moderate antioxidant activity compared to the standard butylated hydroxyanisole (BHA). nih.gov

Furthermore, a series of 2-amino-1,3,4-oxadiazole derivatives were tested for their antioxidant activity against DPPH, with most of the synthesized compounds showing activity. mdpi.com The derivative 40c, containing a nitro group, exhibited the strongest properties. mdpi.com In a different study, 1,3,4-oxadiazoles derived from phenolic acids demonstrated better DPPH scavenging activity than their precursors, attributed to the resonance stabilization provided by the oxadiazole ring. rsc.org

The table below details the antioxidant activities of various 1,3,4-oxadiazole derivatives.

| Compound Name/Series | Assay | Activity (% Inhibition / IC₅₀) | Standard | Reference(s) |

| Ox-6f (Flurbiprofen-based oxadiazole) | DPPH Scavenging | 80.23% inhibition | Ascorbic acid (87.21%) | mdpi.com |

| Ox-6f (Flurbiprofen-based oxadiazole) | Nitric Oxide Scavenging | 83.88% inhibition (IC₅₀ = 27.32 µg/mL) | Ascorbic acid (IC₅₀ = 19.81 µg/mL) | mdpi.com |

| Ox-6f (Flurbiprofen-based oxadiazole) | Hydroxyl Radical Scavenging | 81.69% inhibition | Gallic acid (85.91%) | mdpi.com |

| 1,3,4-oxadiazole-thioether derivatives | DPPH Scavenging | Moderate activity | Butylated hydroxyanisole (BHA) | nih.gov |

| Compound D-16 (Thiazolidinone-oxadiazole hybrid) | DPPH Scavenging | IC₅₀ = 22.3 µM | Ascorbic acid (IC₅₀ = 111.6 µM) | mdpi.com |

| 2-amino-1,3,4-oxadiazole derivative 40c | DPPH Scavenging | Strongest in series | Ascorbic acid | mdpi.com |

While the 1,3,4-oxadiazole nucleus is associated with a broad range of biological activities, including blood pressure-lowering effects, specific research focusing on the antihypertensive properties of this compound derivatives is less extensively documented in the provided sources compared to other activities. researchgate.netmdpi.comresearchgate.net The literature generally mentions antihypertensive or blood pressure-lowering properties as one of the many potential applications of the 1,3,4-oxadiazole class of compounds. researchgate.netmdpi.comresearchgate.net Detailed studies with specific data on this compound derivatives for this particular activity were not prominent in the reviewed literature, suggesting it may be a less explored or emerging area of investigation for this specific scaffold.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Structural Features Critical for Biological Activity

The biological activity of compounds derived from 4-(1,3,4-oxadiazol-2-yl)aniline is intricately linked to their structural characteristics. nih.gov Modifications to the oxadiazole ring and the aniline (B41778) moiety have been shown to significantly impact their therapeutic potential.

Importance of Substituents on the Oxadiazole Ring and Aniline Moiety

Substituents on both the 1,3,4-oxadiazole (B1194373) ring and the aniline portion of the molecule play a crucial role in determining the biological efficacy of these compounds. For instance, the introduction of different groups can modulate the molecule's interaction with biological targets, thereby affecting its activity. nih.govnih.gov

Research has shown that the nature and position of substituents can lead to a wide range of pharmacological effects, including anticancer and antimicrobial activities. nih.govnih.gov For example, in a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives, the type of substituent was found to be a key determinant of their anti-inflammatory and analgesic properties. rroij.com The presence of a p-bromoanilino methyl group at the N-4 position of the oxadiazole ring has been explored, with various substitutions on the phenyl ring attached to the 5-position of the oxadiazole, leading to compounds with notable antibacterial, antifungal, and anti-inflammatory activities. nih.gov

Interactive Table: Substituent Effects on Biological Activity

| Compound Moiety | Substituent Type | Observed Biological Activity |

|---|---|---|

| Aniline Ring | p-bromo | Antibacterial, Antifungal, Anti-inflammatory |

| Oxadiazole Ring | 2-acetoxy phenyl | Analgesic |

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), significantly influence the biological activity of this compound derivatives.

Electron-withdrawing groups, such as nitro (-NO2) and halo (e.g., -Cl, -Br) groups, have been shown to enhance the biological activity of some 1,3,4-oxadiazole derivatives. otterbein.edu For instance, the presence of a chlorine atom, an EWG, on a phenyl ring attached to the oxadiazole core has been associated with better antibacterial activity. nih.gov The stabilizing effect of EWGs through resonance can lead to higher product yields during synthesis, which is often correlated with increased biological reactivity. otterbein.edu Studies have indicated that the addition of an EWG like -CF3 can improve the hydrogen bond strength in interactions with biological targets. scielo.br

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, have also been reported to confer good antibacterial activity in certain 1,3,4-oxadiazole analogues. nih.gov However, the effect of EDGs can be unpredictable. For example, while a p-methoxybenzoic acid substituent (an EDG) resulted in a high yield, another EDG, 4-dimethylaminobenzoic acid, led to a significantly lower yield, suggesting that EDGs can sometimes destabilize the conjugate base. otterbein.edu The reactivity can be improved if the oxadiazole ring is substituted with electron-releasing groups. globalresearchonline.net

Interactive Table: Influence of Electronic Groups on Activity

| Group Type | Example Substituent | General Effect on Biological Activity |

|---|---|---|

| Electron-Withdrawing | -NO2, -Cl, -Br, -CF3 | Often enhances activity, stabilizes molecule |

Impact of Hydrogen Bond Donors

Hydrogen bond donors are critical functional groups that can significantly influence the biological activity of a molecule by forming hydrogen bonds with target proteins. princeton.edu The amino group (-NH2) on the aniline ring of this compound is a key hydrogen bond donor. The ability of this group to form hydrogen bonds is a crucial aspect of the molecule's interaction with biological receptors. nih.gov

The strength of a hydrogen bond donor is influenced by its chemical environment. For example, electron-withdrawing substituents on the aromatic ring can increase the hydrogen bond donor strength of the amino group. nih.gov This enhanced donor capacity can lead to stronger interactions with biological targets, potentially increasing the compound's efficacy. The presence and orientation of hydrogen bond donors are fundamental in the design of pharmacologically active compounds, as they dictate the specificity and strength of ligand-receptor binding. nih.gov

Computational Chemistry and Molecular Docking Studies

Computational techniques, including molecular docking and Density Functional Theory (DFT), are powerful tools for investigating the interactions between this compound derivatives and their biological targets at a molecular level.

Prediction of Binding Affinity and Interaction with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net These studies have been widely applied to 1,3,4-oxadiazole derivatives to understand their mechanism of action and to guide the design of more potent inhibitors for various targets, including enzymes and receptors involved in cancer and microbial infections. researchgate.netmdpi.comnih.gov

For example, docking studies have been used to investigate the binding of 1,3,4-oxadiazole derivatives to the active sites of enzymes like cyclooxygenase (COX) and various cancer-related kinases. mdpi.com The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov In one study, molecular docking was used to screen a library of 1,3,4-oxadiazole compounds against the GABA-A receptor, identifying several derivatives with high predicted binding affinities. researchgate.net Another study used molecular docking to explore the inhibitory potential of 1,3,4-oxadiazole derivatives against VEGFR2, a key target in cancer therapy. mdpi.com

Interactive Table: Molecular Docking Insights

| Target | Compound Class | Key Findings |

|---|---|---|

| GABA-A Receptor | 1,3,4-Oxadiazole derivatives | Identification of compounds with high MolDock scores and significant hydrogen bond interactions. researchgate.net |

| VEGFR2 | 1,3,4-Oxadiazole derivatives | Prediction of potent inhibitors with favorable binding energies. mdpi.com |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com DFT calculations provide valuable insights into the geometric and electronic properties of this compound derivatives, which are crucial for understanding their reactivity and biological activity. researchgate.netnih.gov

DFT studies can be used to calculate various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. researchgate.net The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of the molecule. mdpi.com Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, can identify the electron-rich and electron-poor regions of a molecule, which are important for predicting sites of interaction with biological targets. researchgate.netdntb.gov.ua Furthermore, DFT has been employed to study the stability and reactivity of 1,3,4-oxadiazole derivatives and to corroborate experimental findings from spectroscopic analyses. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into the stability of ligand-protein complexes and the nature of their binding interactions. These simulations can confirm the binding modes predicted by molecular docking and assess the thermodynamic stability of the interactions. tandfonline.com

Several studies have employed MD simulations to investigate the behavior of 1,3,4-oxadiazole derivatives within the active sites of various protein targets. For instance, simulations have been conducted to understand the interactions of oxadiazole derivatives with proteins crucial in viral infections, such as those from SARS-CoV-2. mongoliajol.info These studies reveal that oxadiazole derivatives can form stable complexes with viral proteins like transmembrane-serine-2 (TMPRSS2). mongoliajol.info The stability of these complexes is often maintained by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. mongoliajol.info

In the context of anticancer research, MD simulations have been used to verify the stability of 1,3,4-oxadiazole derivatives targeting enzymes like tubulin and vascular endothelial growth factor receptor 2 (VEGFR2). tandfonline.comnih.gov A study on tubulin inhibitors identified two promising hits, HIT1 and HIT4, whose thermodynamic stability at the target site was confirmed through MD simulations. tandfonline.com Similarly, simulations of oxadiazole derivatives targeting VEGFR2 confirmed the stability of the ligand-protein complexes, with key derivatives like 7j showing high potency. nih.govmdpi.com The binding energy and interaction patterns observed in these simulations provide a detailed picture of the molecular mechanisms underlying their potential therapeutic effects. mongoliajol.infonih.gov

MD simulations have also been applied to study 1,3,4-oxadiazole derivatives as potential anticholinesterase agents for conditions like Alzheimer's disease. nih.gov These simulations help to understand the binding stability and interactions within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, the oxadiazole derivative 5e was shown to have an ideal docking pose and stable interactions within the AChE active site. nih.gov Another study focused on Leishmania infantum CYP51, an essential enzyme in the parasite, where MD simulations indicated a strong and stable affinity of an oxadiazole derivative (Ox1) for the enzyme. mdpi.comnih.gov

The table below summarizes findings from various MD simulation studies on 1,3,4-oxadiazole derivatives, highlighting the target proteins and key interacting residues.

| Derivative/Hit | Target Protein | Key Interacting Amino Acid Residues | Study Focus | Reference |

|---|---|---|---|---|

| Oxa1, Oxa3, Oxa9 | SARS-CoV-2 proteins (TMPRSS2, 3CLpro, ACE2, PLpro) | Lys21, Ser210, Tyr209 (for Oxa1 with TMPRSS2) | Antiviral Activity | mongoliajol.info |

| HIT1, HIT4 | Tubulin (PDB: 1SA0) | Not explicitly listed in abstract | Anticancer (Anti-tubulin) | tandfonline.com |

| 7g, 7j, 7l | VEGFR2 | Not explicitly listed in abstract | Anticancer (VEGFR2 Inhibition) | nih.govmdpi.com |

| 5e | Acetylcholinesterase (AChE) | Not explicitly listed in abstract | Anticholinesterase Activity | nih.gov |

| Ox1 (a 1,2,4-oxadiazole) | Leishmania infantum CYP51 | Not explicitly listed in abstract | Antileishmanial Activity | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govsbq.org.br For this compound and its analogues, QSAR studies are crucial for predicting the biological activity of newly designed compounds and for understanding the specific physicochemical properties that govern their efficacy. nih.govnih.gov

Numerous QSAR studies have been conducted on 1,3,4-oxadiazole derivatives to model their activity against various biological targets. brieflands.com These studies typically involve developing models using methods like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), or k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.govrsc.orgnih.gov The robustness and predictive power of these models are evaluated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (pred_r²). nih.govnih.gov

For example, a 3D-QSAR study on 1,3,4-oxadiazole derivatives as antimycobacterial agents resulted in a model with a q² of 0.5022 and a pred_r² of 0.2898. brieflands.com This model indicated that the presence of a sulfur atom is essential for activity, while bulky substituents tend to reduce it. brieflands.com Another study on antibacterial 1,3,4-oxadiazoles developed a kNN-MFA model with a q² of 0.6969 and a pred_r² of 0.6148, providing insights for designing more potent agents. nih.gov

In the field of oncology, QSAR has been applied to 1,3,4-oxadiazole derivatives with antiproliferative activity. nih.gov A study on derivatives targeting the HT29 cancer cell line sought to correlate experimental activities with physicochemical parameters and topological indices. nih.gov Similarly, a QSAR study on resveratrol-oxadiazole hybrids identified key molecular descriptors useful for designing analogs with enhanced activity against breast cancer cells. sbq.org.brresearchgate.net

The utility of QSAR extends to other therapeutic areas as well. For anti-Alzheimer agents targeting GSK-3β, robust 3D-QSAR models (CoMFA and CoMSIA) were developed with high predictive ability (Rpred² ≈ 0.688). rsc.org For 1,2,4-oxadiazole (B8745197) derivatives (isomers of the 1,3,4-oxadiazole core) acting as antibacterial agents by inhibiting penicillin-binding proteins, a CoMFA model yielded a q² of 0.70 and an r²pred of 0.77. nih.gov These models generate contour maps that define favored and disfavored regions for steric and electrostatic properties, guiding further structural modifications. tandfonline.comnih.gov

The table below presents a summary of various QSAR studies performed on oxadiazole derivatives, detailing the methodologies and key statistical results.

| Oxadiazole Type | Biological Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole | Antibacterial (anti-Staphylococcus aureus) | 3D-QSAR (CoMFA) | q² = 0.70, r² = 0.85, r²pred = 0.77 | nih.gov |

| 1,3,4-Oxadiazole | Anticancer (against HT29 and MCF7 cell lines) | QSAR | Correlation between activity and physicochemical/topological parameters | nih.gov |

| Oxadiazole derivatives | Anti-Alzheimer (GSK-3β inhibitors) | 3D-QSAR (CoMFA/CoMSIA) | CoMFA: Rcv² = 0.692, Rpred² = 0.6885; CoMSIA: Rcv² = 0.696, Rpred² = 0.6887 | rsc.org |

| 1,3,4-Oxadiazole | Anticancer (Anti-tubulin) | Field-Based 3D-QSAR | Generated favorable/unfavorable contour maps for bioactivity | tandfonline.com |

| 1,2,4-Oxadiazole | Antibacterial (Sortase A inhibitors) | 3D-QSAR | q² = 0.6319, R² = 0.9235, pred_r² = 0.5479 | nih.govresearchgate.net |

| 1,3,4-Oxadiazole | Antibacterial | 3D-QSAR (kNN-MFA) | q² = 0.6969, pred_r² = 0.6148 | nih.gov |

| 1,3,4-Oxadiazole | Antimycobacterial | 3D-QSAR (kNN-MFA) | q² = 0.5022, pred_r² = 0.2898 | brieflands.com |

Advanced Research and Potential Applications

Development of Novel Polyactive Compounds

The development of polyactive compounds, which can modulate multiple biological targets simultaneously, is a growing area of interest in medicinal chemistry. mdpi.com The 1,3,4-oxadiazole (B1194373) nucleus is a key component in many such endeavors. mdpi.com Derivatives of 4-(1,3,4-oxadiazol-2-yl)aniline are being investigated for their potential to exhibit a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

For instance, researchers have synthesized series of 2,5-disubstituted-1,3,4-oxadiazole derivatives and found that some exhibit both significant antioxidant and antibacterial activities. nih.gov The strategy often involves creating hybrid molecules where the this compound core is linked to other pharmacologically active moieties. This approach aims to address complex diseases and combat drug resistance by hitting multiple targets. mdpi.com

Strategies for Improving Solubility and Biological Effectiveness

A significant challenge in drug development is the poor aqueous solubility of many organic compounds, which can limit their bioavailability and therapeutic efficacy. The 1,3,4-oxadiazole ring is known to be lipophilic, and its incorporation can sometimes decrease the water solubility of a molecule. nih.gov However, the oxadiazole ring can also prevent metabolic degradation of amide groups, which can improve the pharmacokinetic profile of a drug. nih.gov

Strategies to enhance the solubility and biological effectiveness of this compound derivatives include:

Introduction of Polar Functional Groups: Attaching polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or additional amino (-NH2) groups, to the core structure can increase its hydrophilicity.

Formation of Salts: The basic amino group in this compound allows for the formation of salts with various acids, which are generally more water-soluble than the parent compound.

Bioisosteric Replacement: In some cases, the 1,3,4-oxadiazole ring itself is used as a bioisostere for amide or ester groups to improve metabolic stability and cell membrane permeability. nih.gov

Applications in Agrochemicals: Herbicidal, Insecticidal, and Fungicidal Agents

The 1,3,4-oxadiazole moiety is a well-established pharmacophore in the agrochemical industry, with commercial products like the herbicide oxadiazon (B1677825) and the insecticide metoxadiazone (B1210434) containing this heterocyclic ring. mdpi.comresearchgate.net Consequently, derivatives of this compound are actively being explored for their potential as next-generation agrochemicals.

Herbicidal Activity: Research has shown that combining a 1,3,4-oxadiazole ring with other chemical groups can lead to compounds with significant herbicidal properties against various weeds. mdpi.com

Insecticidal Activity: Studies have demonstrated that certain 1,3,4-oxadiazole derivatives exhibit potent insecticidal activity against agricultural pests like the cotton leafworm (Spodoptera littoralis). mdpi.comnih.gov

Fungicidal Activity: A number of 1,3,4-oxadiazole derivatives have been synthesized and shown to possess moderate to good fungicidal activities against plant pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. researchgate.netnih.gov For example, a 1,3,4-oxadiazole derivative, LMM6, has shown a fungicidal profile against Candida albicans. nih.gov

The development of these derivatives aims to create more effective and environmentally friendly crop protection agents. researchgate.netnih.gov

Material Science Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Laser Dyes, Scintillators, Optical Brighteners)

The rigid, planar structure and conjugated π-electron system of the 1,3,4-oxadiazole ring impart valuable optical and electronic properties to its derivatives, making them attractive for applications in material science. mdpi.com

Organic Light-Emitting Diodes (OLEDs): 2,5-Diaryl-1,3,4-oxadiazoles are recognized for their excellent electron-transporting capabilities, a crucial property for efficient OLEDs. rsc.org The development of new synthetic methods, including cross-coupling reactions, has enabled the creation of complex 1,3,4-oxadiazole-based molecules and polymers for use in electroluminescent devices. rsc.org